molecular formula C9H13N3O B3041321 4,6-Dimethyl-2-(methylamino)nicotinamide CAS No. 276873-05-3

4,6-Dimethyl-2-(methylamino)nicotinamide

Cat. No.: B3041321
CAS No.: 276873-05-3
M. Wt: 179.22 g/mol
InChI Key: ZNULAOHEBDLQBH-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(methylamino)nicotinamide is an organic compound with the molecular formula C9H13N3O It is a derivative of nicotinamide, characterized by the presence of two methyl groups at positions 4 and 6 on the pyridine ring and a methylamino group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(methylamino)nicotinamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4,6-dimethyl-2-nitropyridine.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) in ethanol (EtOH).

    Methylation: The amino group is then methylated using methyl iodide (CH3I) in the presence of a base such as cesium carbonate (Cs2CO3) in dimethylformamide (DMF).

    Amidation: Finally, the resulting intermediate is subjected to amidation to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(methylamino)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction

Properties

IUPAC Name

4,6-dimethyl-2-(methylamino)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-5-4-6(2)12-9(11-3)7(5)8(10)13/h4H,1-3H3,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNULAOHEBDLQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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